molecular formula C15H19N3O2S B2927943 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955260-39-6

2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2927943
CAS No.: 955260-39-6
M. Wt: 305.4
InChI Key: ISQBTOZCSMYPSA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic organic compound designed for research purposes. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure incorporates a cyclohexyl acetamide chain at the 6-position of the 7-methyl-5-oxo-thiazolopyrimidine core. Core Structure and Research Context: The thiazole ring is a privileged structure in drug discovery, present in more than 18 FDA-approved drugs . Compounds featuring the thiazolopyrimidinone core, similar to this reagent, are the subject of ongoing scientific investigation. For instance, related thiazolopyrimidinone compounds have been patented as modulators of NMDA receptor activity, indicating potential relevance in neurological research . The specific research applications and biological profile of this compound must be confirmed through further experimental studies. Handling and Compliance: This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

2-cyclohexyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-13(14(20)18-7-8-21-15(18)16-10)17-12(19)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQBTOZCSMYPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors, such as thiazol-2-amine derivatives, with cyclohexyl acetic acid derivatives under specific reaction conditions. The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Position 6 Substituent Position 5/7 Substituents Molecular Weight
Target Compound Thiazolo[3,2-a]pyrimidin-5-one Cyclohexyl-acetamide 7-Methyl ~349.4 (calc.)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...-carboxylate Thiazolo[3,2-a]pyrimidin-3-one Ethyl carboxylate 5-Phenyl, 2-(trimethoxybenzylidene) 535.5
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6-yl)acetamide Isothiazolo[4,5-d]pyrimidin-7-one 5-Chloro-2-methylphenyl acetamide 3-Pyridinyl 411.9
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Phenyl-1,2,4-triazole-3-thiol 4-Methoxyphenyl, 3,8-diphenyl N/A

Key Observations :

  • Ethyl carboxylate () and triazole-thiol () substituents introduce polar or H-bonding functionalities absent in the target compound.

Crystallographic and Conformational Analysis

Table 2: Geometric Parameters from X-ray Studies
Compound Pyrimidine Ring Puckering Dihedral Angle (Core vs. Substituent) Hydrogen Bonding Patterns
Target Compound Not reported Not reported Predicted weak due to cyclohexyl
Ethyl 7-methyl-...-carboxylate Flattened boat (deviation: 0.224 Å) 80.94° (thiazolopyrimidine vs. benzene) C–H···O chains along c-axis
N/A () General puckering coordinates Dependent on substituent bulk Graph-set analysis ()

Key Observations :

  • The target compound’s cyclohexyl group likely induces steric hindrance, reducing planarity compared to ’s flattened boat conformation.
  • Dihedral angles (e.g., 80.94° in ) suggest significant out-of-plane distortion with aromatic substituents, while aliphatic groups (cyclohexyl) may permit greater flexibility .

Pharmacological Implications

  • Acetamide Linkage: Provides H-bond donor/acceptor sites, similar to ’s chloro-phenylacetamide, but with reduced steric clash due to cyclohexyl’s flexibility.
  • Core Rigidity : The thiazolo[3,2-a]pyrimidine core’s puckering (flattened boat) may mimic bioactive conformations in enzyme-binding pockets .

Biological Activity

2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 955260-39-6

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of topoisomerase II (TopoII), an enzyme critical for DNA replication and transcription.

Case Study: Topoisomerase Inhibition
In a study by Matias-Barrios et al., derivatives similar to this compound were identified as potent inhibitors of TopoIIα and TopoIIβ, leading to reduced growth in androgen receptor-positive prostate cancer cells. The study demonstrated that these compounds could effectively induce apoptosis through the inhibition of these enzymes, thus providing a promising avenue for cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its thiazolo[3,2-a]pyrimidine scaffold has been associated with various biological activities, including antibacterial effects against a range of bacterial strains. The active methylene group present in the structure is reactive towards electrophiles, enhancing its potential as an antimicrobial agent.

The mode of action for this compound involves:

  • Inhibition of Topoisomerase II : Disruption of DNA replication and repair processes.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antibacterial Mechanisms : Interfering with bacterial cell wall synthesis and function.

Data Table: Biological Activities Summary

Activity TypeMechanismTarget Organisms/CellsReference
AntitumorInhibition of Topoisomerase IIProstate Cancer CellsMatias-Barrios et al.
AntimicrobialDisruption of cell wall synthesisVarious Bacterial StrainsBenchChem
Apoptosis InductionActivation of apoptotic pathwaysCancer Cell LinesMDPI Review

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]pyrimidine derivatives like 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

A reflux-based approach using acetic acid and chloroacetic acid with sodium acetate as a catalyst is a standard method. For example, a similar compound was synthesized by refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, and a benzaldehyde derivative in acetic acid/acetic anhydride (1:1) for 8–10 hours, yielding 78% product after recrystallization . Adapting this method with cyclohexyl substituents may require optimizing reaction conditions (e.g., solvent, temperature).

Q. How are thiazolo[3,2-a]pyrimidine derivatives structurally characterized?

X-ray diffraction (XRD) is critical for confirming molecular conformation. For instance, XRD analysis of a related compound revealed a puckered thiazolo-pyrimidine ring (flattened boat conformation) with deviations up to 0.224 Å from planarity . Spectroscopic techniques like 1^1H/13^{13}C NMR and IR are used to verify functional groups, such as the acetamide moiety and cyclohexyl substituents .

Q. What pharmacological properties are associated with the thiazolo[3,2-a]pyrimidine core?

While specific data on the target compound is limited, structurally related derivatives exhibit bioactivity due to their heterocyclic framework. The core’s planarity and substituent interactions (e.g., hydrogen bonding) may influence binding to biological targets .

Advanced Research Questions

Q. How do substituents like cyclohexyl groups affect the crystal packing and intermolecular interactions of thiazolo[3,2-a]pyrimidine derivatives?

Substituents influence hydrogen-bonding networks. In a benzylidene-substituted analog, bifurcated C–H···O interactions formed chains along the c-axis, stabilizing the crystal lattice . Cyclohexyl groups may introduce steric effects, altering packing efficiency or creating hydrophobic domains. Computational modeling (e.g., DFT) could predict these interactions.

Q. What strategies improve reaction yields in the synthesis of N-substituted thiazolo[3,2-a]pyrimidine acetamides?

Yield optimization involves catalyst selection (e.g., sodium acetate), solvent polarity adjustments, and controlled reflux durations. For example, extending reflux time to 10 hours improved yields to 78% in a related synthesis . Microwave-assisted synthesis or green solvents (e.g., ethanol/water mixtures) may further enhance efficiency.

Q. How does the puckered conformation of the thiazolo-pyrimidine ring impact potential bioactivity?

The flattened boat conformation observed in XRD studies may enhance binding to enzyme active sites by mimicking natural substrates. Molecular docking studies could correlate ring puckering (e.g., dihedral angles ~80° with aryl groups ) with affinity for targets like kinases or proteases.

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported synthetic yields for similar compounds?

Variability in yields (e.g., 60–78% ) often stems from differences in solvent purity, catalyst concentration, or crystallization methods. Systematic replication with controlled variables (e.g., anhydrous acetic acid) is recommended.

Q. Are there conflicting reports on the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?

While core structures are broadly associated with antimicrobial or anticancer activity, specific substituents (e.g., electron-withdrawing vs. donating groups) may lead to divergent results. For example, methoxy groups in benzylidene derivatives showed enhanced stability but reduced solubility , potentially affecting bioavailability.

Methodological Tables

Table 1: Key Crystallographic Data for Thiazolo[3,2-a]pyrimidine Derivatives

ParameterValue (Example Compound)Reference
Space groupP21_1/c
Dihedral angle (thiazolo-pyrimidine vs. aryl)80.94°
Hydrogen bondsC–H···O (2.70–2.85 Å)

Table 2: Synthetic Optimization Parameters

VariableOptimal ConditionImpact on Yield
Reflux duration8–10 hours↑ 78%
Solvent systemAcetic acid/anhydride↑ Crystallinity
CatalystSodium acetate↑ Reaction rate

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